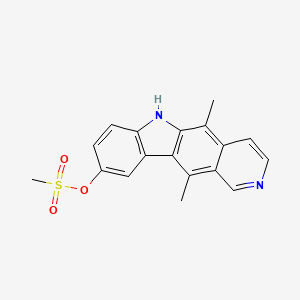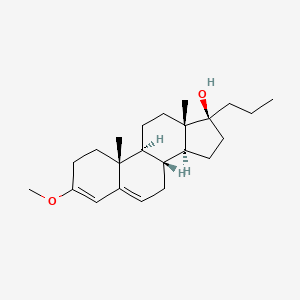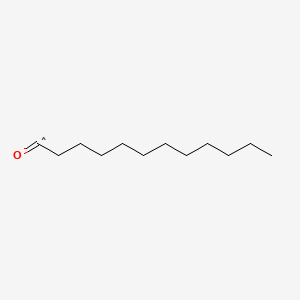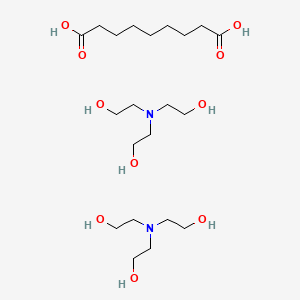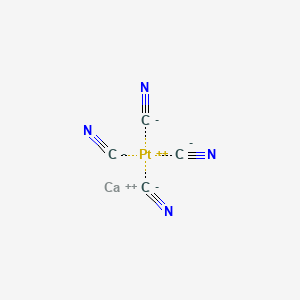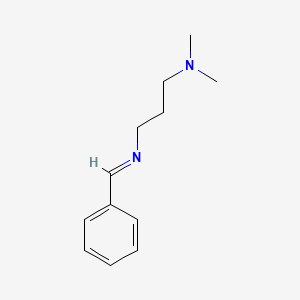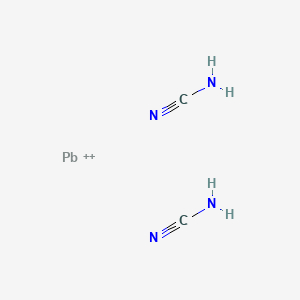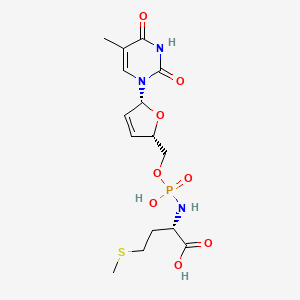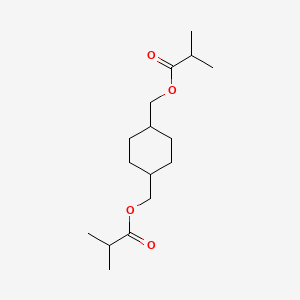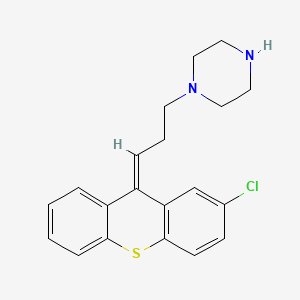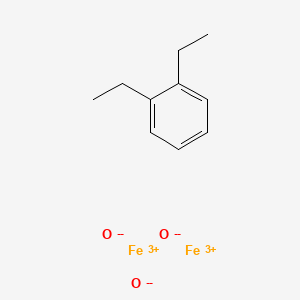
1,2-Diethylbenzene;iron(3+);oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethylbenzene;iron(3+);oxygen(2-) is a complex compound consisting of 1,2-diethylbenzene, iron in the +3 oxidation state, and oxygen in the -2 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C. The iron(3+) and oxygen(2-) components can be introduced through the reaction of iron(III) chloride with a suitable oxygen donor under controlled conditions.
Industrial Production Methods
Industrial production of 1,2-diethylbenzene involves the catalytic alkylation of benzene with ethylene. The process is carried out in the presence of a zeolite catalyst at elevated temperatures and pressures. The iron(3+) and oxygen(2-) components are typically introduced through subsequent reactions involving iron salts and oxygen donors.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethylbenzene;iron(3+);oxygen(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the iron(3+) to iron(2+), altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Iron(2+) complexes.
Substitution: Halogenated and nitrated derivatives of 1,2-diethylbenzene.
Wissenschaftliche Forschungsanwendungen
1,2-Diethylbenzene;iron(3+);oxygen(2-) has several scientific research applications:
Chemistry: Used as a model compound for studying electrophilic aromatic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-diethylbenzene;iron(3+);oxygen(2-) involves the interaction of the iron(3+) center with various molecular targets. The iron(3+) can act as an electron acceptor, facilitating redox reactions. The oxygen(2-) component can participate in oxidation reactions, leading to the formation of reactive oxygen species. These interactions can affect various molecular pathways, including those involved in catalysis and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylbenzene: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Diethylbenzene: Similar but with the ethyl groups in the 1,3 positions.
1,4-Diethylbenzene: Similar but with the ethyl groups in the 1,4 positions.
Uniqueness
1,2-Diethylbenzene;iron(3+);oxygen(2-) is unique due to the presence of both iron(3+) and oxygen(2-) components, which impart distinct redox properties and potential applications in catalysis and oxidation processes. The specific positioning of the ethyl groups on the benzene ring also influences its chemical reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H14Fe2O3 |
|---|---|
Molekulargewicht |
293.91 g/mol |
IUPAC-Name |
1,2-diethylbenzene;iron(3+);oxygen(2-) |
InChI |
InChI=1S/C10H14.2Fe.3O/c1-3-9-7-5-6-8-10(9)4-2;;;;;/h5-8H,3-4H2,1-2H3;;;;;/q;2*+3;3*-2 |
InChI-Schlüssel |
HJXVZXFISLDQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CC.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


